molecular formula C19H18ClN3O2S B14947234 2-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-(methylsulfanyl)benzamide

2-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-(methylsulfanyl)benzamide

Cat. No.: B14947234
M. Wt: 387.9 g/mol
InChI Key: BXWDZVNHNWDIEF-UHFFFAOYSA-N
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Description

2-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-(methylsulfanyl)benzamide is a synthetic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-(methylsulfanyl)benzamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with a β-diketone.

    Chlorination: Introduction of the chlorine atom can be done using reagents like thionyl chloride or phosphorus pentachloride.

    Amidation: The final step involves the formation of the amide bond, which can be achieved by reacting the intermediate with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur or phenyl groups.

    Reduction: Reduction reactions could target the carbonyl group in the pyrazole ring.

    Substitution: The chlorine atom makes the compound susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups in place of the chlorine atom.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a useful intermediate in the development of new materials or catalysts.

Biology

In biological research, derivatives of this compound could be investigated for their potential as enzyme inhibitors or receptor modulators. The pyrazole ring is a common motif in many biologically active molecules.

Medicine

Medicinal chemistry applications might include the development of new pharmaceuticals. Compounds with similar structures have been studied for their anti-inflammatory, analgesic, and anticancer properties.

Industry

In industry, this compound could be used in the synthesis of specialty chemicals, dyes, or polymers. Its reactivity and functional groups make it a versatile intermediate.

Mechanism of Action

The mechanism of action would depend on the specific application. For example, if the compound is used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. If used as a receptor modulator, it might interact with specific binding sites on the receptor, altering its activity.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-(methylsulfanyl)benzamide: Similar compounds might include other pyrazole derivatives or benzamide derivatives with different substituents.

Uniqueness

The uniqueness of this compound could lie in its specific combination of functional groups, which might confer unique reactivity or biological activity compared to other similar compounds.

Properties

Molecular Formula

C19H18ClN3O2S

Molecular Weight

387.9 g/mol

IUPAC Name

2-chloro-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-5-methylsulfanylbenzamide

InChI

InChI=1S/C19H18ClN3O2S/c1-12-17(19(25)23(22(12)2)13-7-5-4-6-8-13)21-18(24)15-11-14(26-3)9-10-16(15)20/h4-11H,1-3H3,(H,21,24)

InChI Key

BXWDZVNHNWDIEF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3=C(C=CC(=C3)SC)Cl

Origin of Product

United States

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